![molecular formula C17H18N2O3S B5635242 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B5635242.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical processes, including benzoylation and cyclization reactions. For instance, Prabukanthan et al. (2020) synthesized a compound by benzoylation of 2-aminobenzothiazole using 2-methoxybenzoyl chloride, followed by structural characterization through various spectroscopic methods (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020). Such methodologies might be adaptable for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been explored through techniques like single-crystal X-ray diffraction, revealing insights into their crystal systems and space groups. For example, studies have shown that similar compounds crystallize in specific systems, providing valuable information on molecular conformation and intermolecular interactions (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
Heterocyclic compounds like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide participate in various chemical reactions, leading to diverse derivatives with a range of biological activities. The chemical reactivity is often explored through reactions with different reagents, facilitating the synthesis of compounds with potential biological and pharmaceutical applications.
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and optical properties, are crucial for understanding their potential applications. For instance, the compound synthesized by Prabukanthan et al. demonstrated stability up to 160°C and exhibited specific optical properties, such as absorbance bands in the UV-NIR region (Prabukanthan et al., 2020).
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2)8-12-14(13(20)9-17)23-16(18-12)19-15(21)10-5-4-6-11(7-10)22-3/h4-7H,8-9H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBYPYELMEVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
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